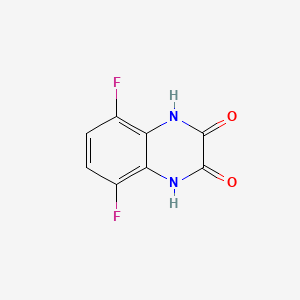

5,8-Difluoroquinoxaline-2,3-diol

Description

Contextualization of Quinoxaline (B1680401) Chemistry within Heterocyclic Compound Research

Quinoxaline, a bicyclic heteroaromatic compound formed by the fusion of a benzene (B151609) ring and a pyrazine (B50134) ring, is a privileged scaffold in medicinal chemistry and materials science. nih.govwikipedia.org As a member of the N-heterocyclic compound family, the quinoxaline core is a fundamental building block in the synthesis of a vast array of molecules with diverse biological activities, including antibacterial, antiviral, anticancer, and anti-inflammatory properties. nih.govresearchgate.net The chemistry of quinoxalines is rich and versatile, allowing for modifications at various positions of its ring system, which in turn modulates their physicochemical and biological properties.

Significance of Quinoxaline-2,3-diol Scaffolds as Versatile Building Blocks

Within the broad family of quinoxalines, the quinoxaline-2,3-diol scaffold, which exists in tautomeric equilibrium with its more stable 1,4-dihydroquinoxaline-2,3-dione form, is a particularly important intermediate. wikipedia.org These scaffolds are typically synthesized through the condensation reaction of an o-phenylenediamine (B120857) with oxalic acid or its derivatives, a method that is both efficient and allows for a wide range of substituents on the benzene ring. sapub.orgias.ac.in The resulting quinoxaline-2,3-dione core serves as a versatile precursor for further chemical transformations, enabling the construction of more complex heterocyclic systems and the development of novel compounds with potential therapeutic applications, particularly as antagonists for ionotropic glutamate (B1630785) receptors like AMPA and NMDA. nih.govwikipedia.org

Rationale for Investigating Halogenated Quinoxalinediol Derivatives

The introduction of halogen atoms, particularly fluorine, into organic molecules is a widely used strategy in drug design and materials science to fine-tune their properties. Halogenation can significantly alter a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. In the context of quinoxalinediols, halogen substituents on the benzene ring can modulate the electronic properties of the heterocyclic system, influencing its reactivity and potential applications.

There is a specific academic interest in difluorinated quinoxaline-2,3-diol isomers due to the profound impact of fluorine's high electronegativity. The position of the fluorine atoms on the benzene ring can lead to different electronic and steric environments, resulting in isomers with distinct properties. The investigation into isomers such as 5,8-difluoro- and 6,7-difluoroquinoxaline-2,3-diol allows for a systematic study of how fluorine substitution patterns affect the molecule's crystal packing, hydrogen bonding networks, and ultimately its behavior in various chemical and biological systems. For instance, the 6,7-difluoro isomer is a known compound with established data. nih.gov

Overview of Key Research Domains and Methodological Approaches for 5,8-Difluoroquinoxaline-2,3-diol

Research into this compound primarily falls into the domains of synthetic organic chemistry, medicinal chemistry, and computational chemistry. The primary methodological approach for its synthesis is the condensation of 3,6-difluoro-1,2-phenylenediamine with an oxalic acid derivative. sapub.orgias.ac.in Characterization of the resulting compound would typically involve spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and mass spectrometry, along with X-ray crystallography to determine its solid-state structure. nih.gov Computational studies, employing methods like Density Functional Theory (DFT), are also crucial for predicting the molecule's geometry, electronic structure, and reactivity, providing insights that complement experimental findings. nih.gov

Interactive Data Table: Properties of Related Quinoxaline-2,3-diones

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Key Features |

| Quinoxaline-2,3-dione | C₈H₆N₂O₂ | 162.15 | >300 | Parent compound of the series. wikipedia.org |

| 6,7-Difluoroquinoxaline-2,3(1H,4H)-dione | C₈H₄F₂N₂O₂ | 198.13 | Not Reported | A known difluorinated isomer. nih.gov |

| 1,4,6-Trimethylquinoxaline-2,3(1H,4H)-dione | C₁₁H₁₂N₂O₂ | 204.23 | Not Reported | A methylated derivative. nih.gov |

Structure

3D Structure

Properties

Molecular Formula |

C8H4F2N2O2 |

|---|---|

Molecular Weight |

198.13 g/mol |

IUPAC Name |

5,8-difluoro-1,4-dihydroquinoxaline-2,3-dione |

InChI |

InChI=1S/C8H4F2N2O2/c9-3-1-2-4(10)6-5(3)11-7(13)8(14)12-6/h1-2H,(H,11,13)(H,12,14) |

InChI Key |

TWFQYQUIQYIHQU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C2C(=C1F)NC(=O)C(=O)N2)F |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 5,8 Difluoroquinoxaline 2,3 Diol and Its Precursors

Established Synthetic Pathways to Quinoxaline-2,3-diol Derivatives

The formation of the quinoxaline (B1680401) ring is a cornerstone of heterocyclic chemistry, with several reliable methods having been established. Quinoxaline derivatives are broadly synthesized through the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound. sapub.orgnih.gov This reaction is known for its efficiency and versatility.

The most fundamental and widely utilized method for synthesizing quinoxalines involves the condensation of an o-phenylenediamine (B120857) (1,2-diaminobenzene) derivative with a 1,2-dicarbonyl compound. researchgate.net This reaction is a classic cyclocondensation that forms the pyrazine (B50134) ring fused to the benzene (B151609) ring, creating the quinoxaline core. nih.gov The reaction proceeds readily, often under mild conditions, and can be catalyzed by acids. nih.gov The versatility of this method allows for the preparation of a wide array of substituted quinoxalines by simply varying the substituents on either the diamine or the dicarbonyl reactant. researchgate.net For the synthesis of quinoxaline-2,3-diol derivatives, a dicarbonyl compound like oxalic acid or its esters is required.

To specifically generate the 2,3-diol moiety on the quinoxaline ring, oxalic acid or its derivatives (e.g., diethyl oxalate) are commonly employed as the α-dicarbonyl component. sapub.org The reaction of an o-phenylenediamine with oxalic acid leads to the formation of a 1,4-dihydroquinoxaline-2,3-dione, which exists in tautomeric equilibrium with the more aromatic 5,8-Difluoroquinoxaline-2,3-diol. sapub.orgnih.gov

The reaction can be performed under various conditions, often with catalytic amounts of acid to facilitate the condensation. Research has shown that oxalic acid itself can act as an efficient and reusable catalyst for the condensation of 1,2-diamines with α-diketones, suggesting a self-catalyzed or acid-catalyzed mechanism when it is also the reactant. researchgate.net The use of different solvents and catalyst systems has been explored to optimize yields and reaction times, with ethanol/water mixtures at room temperature proving effective. researchgate.net

| Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |

| Oxalic acid (20 mol%) | EtOH/H₂O (1/1) | Room Temp. | 10 min | 93 | researchgate.net |

| ZnCl₂ (20 mol%) | EtOH/H₂O (1/1) | Room Temp. | 240 min | 70 | researchgate.net |

| CoCl₂ (20 mol%) | EtOH/H₂O (1/1) | Room Temp. | 240 min | 81 | researchgate.net |

| None | EtOH/H₂O (1/1) | Room Temp. | 600 min | - | researchgate.net |

Table 1. Comparison of catalysts for the model reaction of benzene-1,2-diamine with benzil, demonstrating the efficiency of oxalic acid as a catalyst in quinoxaline synthesis. researchgate.net

Design and Synthesis of Fluorinated Aromatic Diamine Precursors

The synthesis of this compound is critically dependent on the availability of its direct precursor, 3,6-difluoro-1,2-diaminobenzene. The placement of the fluorine atoms on this starting material dictates their final position on the quinoxaline ring.

The precursor 3,6-Difluoro-1,2-benzenediamine (also known as 3,6-difluoro-o-phenylenediamine) is the key building block. nih.gov General methods for the synthesis of o-phenylenediamines can be adapted for this specific fluorinated compound. A common industrial route to o-phenylenediamine involves the reduction of o-nitroaniline. orgsyn.orgwikipedia.org Applying this logic, the synthesis of 3,6-difluoro-1,2-diaminobenzene would likely start from a corresponding dinitro- or nitroamino-difluorobenzene derivative.

A plausible synthetic route could begin with 1,4-difluorobenzene. Nitration of this starting material would lead to 1,4-difluoro-2-nitrobenzene, which could then undergo a second nitration or amination followed by reduction. A more direct approach involves the reduction of 2,5-difluoro-1-nitroaniline. Another established pathway for producing o-phenylenediamines is the amination of o-dichlorobenzene followed by catalytic hydrogenation. google.com A similar strategy could potentially be applied starting from 1,2-dichloro-3,6-difluorobenzene.

Catalytic Systems and Reaction Optimization for Fluorinated Quinoxalinediol Synthesis

While the fundamental condensation reaction is robust, modern synthetic chemistry emphasizes the use of efficient and environmentally benign catalytic systems to improve reaction rates, yields, and selectivity.

In recent years, nano-catalyzed protocols have emerged as a green and highly efficient approach for synthesizing quinoxaline derivatives. researchgate.netrsc.org These methods offer advantages such as high yields, short reaction times, mild reaction conditions, and the potential for catalyst recovery and reuse. rsc.orgrsc.org

Various nanocatalysts have been successfully employed for the condensation of 1,2-diamines and 1,2-dicarbonyl compounds. These include:

Silica Nanoparticles (SiO₂ NPs): These provide a large surface area with numerous active sites, enabling solvent-free reactions at room temperature with high yields. rsc.org

Magnetic Nanoparticles (e.g., nano-γ-Fe₂O₃–SO₃H): These heterogeneous catalysts facilitate simple cyclo-condensation under solvent-free conditions and can be easily recovered using a magnet for multiple reuse cycles without significant loss of activity. rsc.org

Zirconia Nanoparticles (m-ZrO₂): Monoclinic zirconia nanoparticles have been used as effective heterogeneous catalysts for quinoxaline synthesis. rsc.org

Other Metal Oxide Nanoparticles: Catalysts like nano-MoO₃ and nano-TiO₂ have also been reported to effectively catalyze quinoxaline formation. nih.govresearchgate.net

The application of these nano-catalyzed protocols to the synthesis of this compound from 3,6-Difluoro-1,2-diaminobenzene and oxalic acid represents a promising strategy for an efficient, high-yield, and environmentally friendly production process.

| Catalyst | Substrates | Conditions | Advantages | Reference |

| Silica Nanoparticles (SiO₂) | 1,2-diamines + 1,2-diketones | Solvent-free, Room Temp. | High yields, short reaction times. | rsc.org |

| nano-γ-Fe₂O₃–SO₃H | o-phenylenediamines + 1,2-diketones | Solvent-free | Recyclable (5 runs), good yields. | rsc.org |

| Monoclinic Zirconia NPs | o-phenylenediamines + diketones | Not specified | Heterogeneous, efficient. | rsc.org |

| Alumina-supported MoVP | o-phenylenediamine + Benzil | Toluene (B28343), Room Temp. | High yields (up to 92%), mild conditions. | nih.gov |

Table 2. Examples of Nano-Catalyzed Systems for Quinoxaline Synthesis. nih.govrsc.org

Influence of Electron-Attracting Substituents (Halogens) on Reaction Yield and Kinetics

The synthesis of quinoxaline-2,3-diols typically involves the condensation of an o-phenylenediamine with an oxalic acid derivative. The presence of electron-attracting substituents, such as the fluorine atoms in 4,7-difluoro-1,2-phenylenediamine (the precursor to this compound), significantly influences the reaction's outcome. Electron-withdrawing groups decrease the nucleophilicity of the diamine, which can slow the rate of the initial condensation step.

However, these substituents also increase the acidity of the resulting diol and can affect the stability of reaction intermediates. In a study comparing various substituted o-phenylenediamines, it was observed that precursors with strong electron-withdrawing groups, such as a nitro group, required specific conditions to achieve high yields. For instance, the synthesis of 6-nitro-1,4-dihydro-quinoxaline-2,3-dione from 4-nitro-o-phenylenediamine (B140028) and oxalic acid under solvent-free grinding conditions resulted in a high yield of 94%, though the reaction time was notable. Current time information in Bangalore, IN.

A one-pot method for producing 2,3-dichloroquinoxaline (B139996) derivatives highlights the feasibility of using halogenated precursors. pharmdguru.com Starting from 4-fluoro-1,2-phenylenediamine, the corresponding 6-fluoro-2,3-dichloroquinoxaline was successfully synthesized, implying the formation of the intermediate 6-fluoroquinoxaline-2,3-diol. pharmdguru.com This suggests that while the kinetics may be slower due to the reduced nucleophilicity of the fluorinated diamine, the reaction proceeds to form the desired heterocyclic core, which can then be effectively chlorinated. pharmdguru.com The electron-withdrawing nature of halogens is crucial for subsequent chemical transformations.

Table 1: Effect of Substituents on Quinoxaline-2,3-dione Synthesis Current time information in Bangalore, IN.

| Precursor (Substituted o-phenylenediamine) | Product | Reaction Time (min) | Yield (%) |

| o-phenylenediamine | 1,4-dihydro-quinoxaline-2,3-dione | 10 | 96 |

| 4-Nitro-o-phenylenediamine | 6-Nitro-1,4-dihydro-quinoxaline-2,3-dione | 15 | 94 |

| 4-Methyl-o-phenylenediamine | 6-Methyl-1,4-dihydro-quinoxaline-2,3-dione | 15 | 92 |

| 4,5-Dimethyl-o-phenylenediamine | 6,7-Dimethyl-1,4-dihydro-quinoxaline-2,3-dione | 20 | 90 |

Exploration of Green Chemistry Methodologies

In recent years, the synthesis of quinoxaline derivatives has been a focal point for the application of green chemistry principles, aiming to reduce waste, avoid hazardous solvents, and improve energy efficiency. Several environmentally benign methods have been developed for the synthesis of the quinoxaline-2,3-dione core.

One effective approach is the solvent-free synthesis by grinding the reactants, namely a substituted o-phenylenediamine and oxalic acid, at room temperature. Current time information in Bangalore, IN. This method boasts excellent atom economy and avoids the use of organic solvents, leading to high yields in short reaction times. Current time information in Bangalore, IN. Another strategy involves using air as a green oxidant in an acid-promoted, self-photocatalyzed regioselective oxidation of quinoxalin-2(1H)-ones to yield quinoxaline-2,3-diones under mild conditions. researchgate.net

Catalytic methods also feature prominently in green syntheses. Recyclable solid acid catalysts like TiO₂-Pr-SO₃H have been employed to facilitate the condensation at room temperature with reduced reaction times. colab.ws Similarly, alumina-supported heteropolyoxometalates have proven to be efficient, recyclable catalysts for quinoxaline synthesis in toluene at room temperature, offering high yields. d-nb.info Hydrothermal synthesis (HTS) presents another powerful green alternative, using water as the reaction medium at elevated temperatures, which eliminates the need for organic solvents, strong acids, or toxic catalysts. mdpi.com This method is simple, fast, and generates high yields. mdpi.com

Table 2: Comparison of Green Synthesis Methodologies for Quinoxaline-2,3-diones

| Methodology | Catalyst/Medium | Conditions | Advantages | Reference |

| Solid-State Grinding | None (Solvent-free) | Room Temperature | High atom economy, no solvent, fast | Current time information in Bangalore, IN. |

| Hydrothermal Synthesis | Water | Elevated Temperature | No organic solvents, fast, high yields | mdpi.com |

| Recyclable Solid Catalyst | Alumina-Supported MoVP | Room Temperature, Toluene | Catalyst is recyclable, mild conditions | d-nb.info |

| Room Temperature Condensation | Methanol | Room Temperature | Mild, efficient, environmentally benign | wikipedia.org |

Derivatization Strategies for this compound

Transformation of Hydroxyl Groups into Other Functionalities (e.g., Chlorination to 2,3-Dichloroquinoxalines)

The hydroxyl groups of this compound are key functional handles for further chemical modification. A primary and highly useful transformation is their conversion to chloro groups, yielding 2,3-dichloro-5,8-difluoroquinoxaline. This chlorinated derivative is a versatile intermediate for introducing a wide range of functionalities through nucleophilic substitution reactions. researchgate.net

The chlorination is typically achieved using standard chlorinating agents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). One common procedure involves refluxing the quinoxaline-2,3-diol with neat POCl₃. After the reaction is complete, the excess POCl₃ is removed under vacuum, and the product is isolated by quenching with ice water, leading to excellent yields. masterorganicchemistry.com An alternative method uses thionyl chloride in a solvent like 1-chlorobutane (B31608), often with a catalytic amount of N,N-dimethylformamide (DMF), which also provides the dichloro derivative in near-quantitative yield upon reflux. masterorganicchemistry.com The resulting 2,3-dichloroquinoxaline is a crucial precursor for the synthesis of various bioactive molecules and materials. researchgate.netnih.gov

Table 3: Chlorination of Quinoxaline-2,3-diol masterorganicchemistry.com

| Reagent | Conditions | Yield |

| POCl₃ | Reflux at 100 °C for 3 hours | 92% |

| SOCl₂, cat. DMF | Reflux in 1-chlorobutane for 1 hour | 98% |

Functionalization at Peripheral Positions for Advanced Material Integration

The fluorine atoms at the 5- and 8-positions of the quinoxaline ring activate the molecule for certain reactions and are key to its integration into advanced materials. These peripheral positions can be functionalized to tune the electronic and physical properties of the molecule, making it a valuable building block for organic electronics.

A primary strategy for functionalization involves palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille reactions. wikipedia.orgnih.gov For these reactions to proceed, the peripheral positions must first be substituted with suitable leaving groups, typically bromine or iodine. For example, a 5,8-dibromo-6,7-difluoroquinoxaline derivative has been used as a monomer in Suzuki coupling reactions with a fluorene-based bis(boronic acid pinacol (B44631) ester) to synthesize conjugated co-polymers for organic light-emitting diodes (OLEDs). d-nb.info The fluorine atoms help to lower the HOMO energy levels of the resulting polymers, which is beneficial for device performance. researchgate.net

Similarly, quinoxaline derivatives functionalized at the 5- and 8-positions with thiophenyl groups have been synthesized and used as organic semiconductors in organic thin-film transistors (OTFTs). researchgate.net Another approach involves aromatic nucleophilic substitution (SNA_r) reactions. The electron-withdrawing nature of both the pyrazine ring and the fluorine substituents makes the benzene ring susceptible to nucleophilic attack, allowing for the synthesis of self-polymerizable quinoxaline monomers that can form high-performance poly(phenylquinoxaline)s (PPQs). colab.wsresearchgate.net These strategies demonstrate how functionalization at the peripheral positions of the 5,8-difluoroquinoxaline (B13636313) core is critical for creating novel polymers and materials for advanced electronic applications. researchgate.netd-nb.inforesearchgate.net

Advanced Spectroscopic and Structural Characterization of 5,8 Difluoroquinoxaline 2,3 Diol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an unparalleled tool for determining the precise structure of organic molecules in solution. For 5,8-Difluoroquinoxaline-2,3-diol, a combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR techniques would be employed to unambiguously assign all proton and carbon signals and confirm the molecular connectivity. The compound exists in a tautomeric equilibrium between the diol form and the dione (B5365651) form (5,8-difluoro-1,4-dihydroquinoxaline-2,3-dione), which significantly influences the NMR spectra. The presence of fluorine atoms adds another layer of complexity and information due to proton-fluorine and carbon-fluorine spin-spin coupling.

Proton (¹H) NMR for Chemical Environment Analysis

The ¹H NMR spectrum of this compound is expected to provide key information about the chemical environment of the protons. In the aromatic region, the two protons at positions 6 and 7 would appear as a complex multiplet due to coupling with each other and with the fluorine atoms at positions 5 and 8.

The hydroxyl (-OH) protons of the diol tautomer are expected to show a broad singlet, the chemical shift of which is highly dependent on the solvent, concentration, and temperature. In the dione tautomer, the N-H protons would also present as a broad singlet, typically in the range of 10-12 ppm in DMSO-d₆. For comparison, the aromatic protons in related non-fluorinated quinoxaline-2,3-dione derivatives typically appear between 7.00 and 8.24 ppm. researchgate.net The electron-withdrawing nature of the fluorine atoms would likely shift the H-6 and H-7 signals downfield.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (J) in Hz | Notes |

|---|---|---|---|---|

| H-6, H-7 | ~7.5 - 8.0 | AA'XX' system | J(H-H), J(H-F) | Complex multiplet due to coupling with each other and with ¹⁹F nuclei. |

| OH (Diol form) | Variable (e.g., 4-7) | Broad Singlet | - | Chemical shift is solvent and concentration dependent. |

| NH (Dione form) | ~10 - 12 (in DMSO-d₆) | Broad Singlet | - | Characteristic of amide protons in a heterocyclic system. |

Carbon (¹³C) NMR for Carbon Framework Assignment

The ¹³C NMR spectrum provides a map of the carbon skeleton. For this compound, the spectrum would be characterized by strong carbon-fluorine (C-F) couplings. The carbons directly bonded to fluorine (C-5 and C-8) would appear as doublets with a large coupling constant (¹JCF ≈ 240-260 Hz). Carbons at positions 6 and 7 would also show coupling to the fluorine atoms, but with smaller magnitudes (²JCF and ³JCF).

The carbons of the diol group (C-2 and C-3) would be significantly deshielded, appearing in the region of 140-150 ppm. In the tautomeric dione form, these would be carbonyl carbons (C=O) and would shift significantly downfield to approximately 155-165 ppm. Aromatic carbons in similar non-fluorinated structures are observed between 115.5 and 153.8 ppm. researchgate.net

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) | Multiplicity (due to C-F coupling) | Coupling Constants (J) in Hz |

|---|---|---|---|

| C-2, C-3 | ~145 (Diol) or ~160 (Dione) | d (tentative) | ³JCF |

| C-4a, C-8a | ~125 - 135 | dd | JCF |

| C-5, C-8 | ~150 - 160 | d | ¹JCF ≈ 240-260 |

| C-6, C-7 | ~115 - 125 | dd | ²JCF, ³JCF |

Two-Dimensional NMR Techniques (e.g., HMBC, HSQC) for Connectivity and Proximity

Two-dimensional (2D) NMR experiments are crucial for confirming the structural assignments made from 1D spectra.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbons to which they are directly attached. researchgate.net For this compound, an HSQC spectrum would show a clear correlation between the aromatic protons (H-6, H-7) and their corresponding carbons (C-6, C-7). This helps in unambiguously assigning the signals in the crowded aromatic region of both spectra.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals longer-range couplings between protons and carbons (typically over 2 or 3 bonds). researchgate.netresearchgate.net This is exceptionally useful for establishing the connectivity of the entire molecule. Key expected correlations for the dione tautomer would include:

Correlations from the N-H protons to the carbonyl carbons (C-2, C-3) and to the carbons of the benzene (B151609) ring (C-4a, C-8a).

Correlations from the aromatic proton H-6 to carbons C-8, C-4a, and C-7.

Correlations from the aromatic proton H-7 to carbons C-5, C-8a, and C-6.

These 2D techniques, when used in concert, provide a definitive and detailed picture of the molecular structure, confirming the substitution pattern and the connectivity between the different functional groups.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and the nature of the chemical bonds.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification and Hydrogen Bonding Analysis

The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to its functional groups. The presence of tautomerism and hydrogen bonding would significantly influence the spectrum.

O-H and N-H Stretching: In the diol form, a broad absorption band is expected in the 3200-3500 cm⁻¹ region, characteristic of hydrogen-bonded hydroxyl (O-H) groups. For the dione tautomer, N-H stretching vibrations would also appear in this region, often as sharper peaks compared to O-H bands. nih.gov

C=O Stretching: The dione form would exhibit strong absorption bands in the 1650-1700 cm⁻¹ range, corresponding to the stretching of the amide carbonyl (C=O) groups. The exact position of these bands is sensitive to hydrogen bonding and conjugation within the ring system. Similar quinoxalinone structures show strong C=O bands around 1700 cm⁻¹. nih.gov

C=N and C=C Stretching: Aromatic C=C and heterocyclic C=N stretching vibrations are expected in the 1450-1620 cm⁻¹ region.

C-F Stretching: Strong absorption bands corresponding to the C-F stretching vibrations are expected in the 1100-1300 cm⁻¹ region. These are typically intense and provide clear evidence for the fluorination of the aromatic ring.

Aromatic C-H Bending: Out-of-plane C-H bending vibrations for the adjacent aromatic protons would appear in the 800-850 cm⁻¹ region.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Notes |

|---|---|---|

| 3200-3500 | O-H / N-H stretch | Broad band due to extensive hydrogen bonding. |

| 1650-1700 | C=O stretch (amide) | Strong absorption, indicative of the dione tautomer. |

| 1450-1620 | C=C / C=N stretch | Multiple bands characteristic of the aromatic and heterocyclic rings. |

| 1100-1300 | C-F stretch | Strong, characteristic absorption for aryl fluorides. |

| 800-850 | Aromatic C-H bend | Indicates adjacent protons on the benzene ring. |

Raman Spectroscopy for Complementary Vibrational Mode Analysis

Raman spectroscopy provides information that is complementary to FT-IR. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman is sensitive to vibrations that cause a change in polarizability. Therefore, symmetric vibrations and bonds involving non-polar groups often give strong Raman signals.

For this compound, Raman spectroscopy would be particularly useful for observing:

Symmetric Ring Vibrations: The symmetric stretching modes of the quinoxaline (B1680401) ring system, which may be weak in the IR spectrum, would likely be strong in the Raman spectrum.

C-F Symmetric Stretch: The symmetric C-F stretching vibration would provide a complementary signal to the asymmetric stretch seen in the IR.

S-S Bonds (in derivatives): While not present in the parent compound, Raman is an excellent technique for detecting disulfide (S-S) bonds in derivatives, which are often very weak or silent in IR spectra.

A combined analysis of both FT-IR and Raman spectra would allow for a more complete assignment of the vibrational modes of this compound, offering deeper insight into its molecular structure and bonding.

Mass Spectrometry for Molecular Mass Confirmation

Mass spectrometry is an indispensable analytical tool in chemical research, providing vital information about the mass-to-charge ratio of ions. This allows for the precise determination of molecular weight, which is a critical step in the identification and characterization of newly synthesized compounds.

High-Resolution Mass Spectrometry (HRMS) distinguishes itself from standard mass spectrometry by its ability to measure the mass of a molecule with extremely high accuracy (typically to within 5 ppm). This precision allows for the determination of the elemental formula of a compound, as the measured exact mass can be uniquely matched to a specific combination of atoms.

For the target compound, This compound , the theoretical monoisotopic mass can be calculated based on the sum of the exact masses of its constituent atoms (C₈H₄F₂N₂O₂). This calculated value serves as a benchmark for experimental verification.

While experimental HRMS data for this compound is not published, data for other quinoxaline derivatives demonstrates the utility of this technique. For example, in the characterization of novel quinoxaline-2,3-dione derivatives, mass analysis is a standard procedure to confirm their structure. researchgate.net For instance, the mass spectrum for 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulphonyl chloride showed a calculated M+ of 260.65 and a found value of 261.98, confirming the identity of the synthesized compound. researchgate.net Similarly, the computed exact mass for 2,3-Diphenylquinoxaline is reported as 282.115698455 Da, providing a precise value for its identification. nih.gov

Table 1: Theoretical Exact Mass for this compound

| Compound Name | Molecular Formula | Theoretical Monoisotopic Mass (Da) |

| This compound | C₈H₄F₂N₂O₂ | 198.0244 |

X-ray Diffraction Analysis

Single-crystal X-ray diffraction provides definitive proof of a molecule's structure in the solid state. Although a crystal structure for this compound is not available, the analysis of related quinoxaline derivatives provides significant insight into the expected structural features.

For example, the crystal structure of 1,4,6-trimethylquinoxaline-2,3(1H,4H)-dione monohydrate was determined, revealing the core quinoxaline-dione ring system's geometry. researchgate.net In another study, the structure of 2,3-diethyl-5,12-dihydroxynaphtho[2,3-g]quinoxaline-6,11-dione was shown to have a near-planar conformation. nih.gov The analysis of 2,3-bis(4-methylphenyl)benzo[g]quinoxaline revealed that the benzoquinoxaline ring system is almost planar, with the two phenyl rings twisted relative to this plane at dihedral angles of 53.91 (4)° and 36.86 (6)°. nih.gov These examples highlight how X-ray diffraction precisely defines the spatial orientation of different parts of the molecule.

Table 2: Selected Crystallographic Data for Quinoxaline Derivatives

| Compound | Crystal System | Space Group | Key Geometric Features | Reference |

| 1,4,6-trimethylquinoxaline-2,3(1H,4H)-dione monohydrate | Monoclinic | P2₁/n | Contains one molecule of the quinoxaline and one water molecule in the asymmetric unit. | researchgate.net |

| 2,3-diethyl-5,12-dihydroxynaphtho[2,3-g]quinoxaline-6,11-dione | Triclinic | P-1 | Near planar conformation; intramolecular O—H⋯O hydrogen bonds. | nih.gov |

| 2,3-bis(4-methylphenyl)benzo[g]quinoxaline | Monoclinic | C2/c | Benzoquinoxaline ring is nearly planar; phenyl rings are twisted relative to the core. | nih.gov |

The arrangement of molecules in a crystal is governed by a network of non-covalent intermolecular interactions. Understanding these interactions is crucial as they influence physical properties like melting point, solubility, and solid-state stability.

Hirshfeld surface analysis is a modern computational method used to visualize and quantify intermolecular interactions within a crystal. acs.orgmdpi.com The surface is generated around a molecule, and the color-coding indicates the nature and proximity of intermolecular contacts. Accompanying 2D fingerprint plots provide a quantitative summary of the different types of interactions.

This analysis has been applied to several quinoxaline derivatives. For 1,4,6-trimethylquinoxaline-2,3(1H,4H)-dione monohydrate , Hirshfeld analysis revealed that the most significant contributions to the crystal packing are from H···H (51.3%) and O···H/H···O (28.6%) contacts, quantitatively confirming the importance of hydrogen bonding. researchgate.net In the case of 2-phenyl-3-(prop-2-yn-1-yloxy)quinoxaline , the analysis quantified major interactions as H···H (42.8%), C···H/H···C (36.8%), and N···H/H···N (8.3%), highlighting the roles of van der Waals forces and hydrogen bonding. nih.gov A similar analysis on 2-(2-oxo-3-phenyl-1,2,3,8a-tetrahydroquinoxalin-1-yl)ethyl acetate was used to visualize the inversion dimers formed by C-H⋯O hydrogen bonds and the oblique stacks formed by π-stacking and C-H⋯π interactions. nih.gov This technique provides a powerful visual and quantitative tool for understanding the complex interplay of forces in the solid state. acs.org

Table 3: Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis for Quinoxaline Derivatives

| Compound | H···H Contacts (%) | O···H/H···O Contacts (%) | C···H/H···C Contacts (%) | N···H/H···N Contacts (%) | Reference |

| 1,4,6-trimethylquinoxaline-2,3(1H,4H)-dione monohydrate | 51.3 | 28.6 | N/A | N/A | researchgate.net |

| 2-phenyl-3-(prop-2-yn-1-yloxy)quinoxaline | 42.8 | N/A | 36.8 | 8.3 | nih.gov |

Theoretical and Computational Investigations of 5,8 Difluoroquinoxaline 2,3 Diol

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of 5,8-Difluoroquinoxaline-2,3-diol. These methods can be broadly categorized into Density Functional Theory (DFT), ab initio, and semiempirical methods.

Density Functional Theory (DFT) for Geometry Optimization and Energy Minimization

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. For this compound, DFT would be used to determine its most stable three-dimensional structure, a process known as geometry optimization.

The core idea of DFT is that the energy of a molecule can be determined from its electron density. The process of geometry optimization involves systematically altering the positions of the atoms in the molecule and calculating the energy at each new configuration. This is repeated until a minimum energy structure is found, which corresponds to the most stable arrangement of the atoms.

A typical DFT calculation for this compound would involve selecting a functional (e.g., B3LYP, PBE0) and a basis set (e.g., 6-31G*, cc-pVDZ). The choice of functional and basis set is crucial and is often validated against experimental data for similar compounds if available. The output of this calculation would provide the optimized bond lengths, bond angles, and dihedral angles of the molecule.

Table 1: Hypothetical Optimized Geometry Parameters for this compound using DFT

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C2-C3 | 1.35 Å |

| Bond Length | C5-F | 1.34 Å |

| Bond Length | C8-F | 1.34 Å |

| Bond Length | C2-O | 1.36 Å |

| Bond Length | C3-O | 1.36 Å |

| Bond Angle | F-C5-C6 | 119.5° |

| Bond Angle | F-C8-C7 | 119.5° |

| Dihedral Angle | F-C5-C6-C7 | 180.0° |

Note: The values in this table are hypothetical and serve as an illustration of the type of data that would be generated from a DFT geometry optimization.

Ab Initio and Semiempirical Methods for Electronic Transitions and Reactivity Prediction

Beyond DFT, other quantum chemical methods can provide further insights.

Ab Initio Methods: These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), are derived directly from the Schrödinger equation without empirical parameters. While computationally more demanding than DFT, they can offer higher accuracy for certain properties. For this compound, time-dependent ab initio methods could be used to predict its electronic absorption spectrum by calculating the energies of its excited states.

Semiempirical Methods: These methods (e.g., AM1, PM3) are faster than DFT and ab initio methods because they use parameters derived from experimental data to simplify the calculations. While less accurate, they can be useful for preliminary reactivity predictions and for studying very large systems. For this compound, semiempirical methods could provide a quick overview of its electronic properties and potential reactive sites.

Analysis of Electronic Structure

Understanding the distribution of electrons within this compound is key to predicting its chemical behavior and photophysical properties.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Level Determination

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions.

HOMO: This is the outermost orbital containing electrons and acts as an electron donor. A higher HOMO energy indicates a greater tendency to donate electrons.

LUMO: This is the innermost orbital without electrons and acts as an electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a critical parameter. A small HOMO-LUMO gap is associated with higher chemical reactivity, lower kinetic stability, and easier electronic excitation. For this compound, the HOMO is expected to be localized on the electron-rich quinoxaline-2,3-diol portion, while the LUMO may be distributed across the entire aromatic system, influenced by the electron-withdrawing fluorine atoms.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) |

| HOMO | -6.5 eV |

| LUMO | -2.0 eV |

| HOMO-LUMO Gap | 4.5 eV |

Note: These are example values. The actual energies would be determined by quantum chemical calculations.

Understanding Intramolecular Charge Transfer (ICT) Characteristics

Intramolecular Charge Transfer (ICT) is a process where an electron is transferred from an electron-donating part of a molecule to an electron-accepting part upon photoexcitation. In this compound, the diol-substituted quinoxaline (B1680401) ring can act as the electron donor, while the difluoro-substituted benzene (B151609) ring can act as the electron acceptor.

Computational analysis of the electron density distribution in the ground and first excited states can reveal the extent of ICT. A significant shift in electron density from the donor to the acceptor moiety upon excitation would confirm the presence of ICT. This phenomenon is often associated with a large change in the dipole moment between the ground and excited states and can lead to interesting photophysical properties, such as dual fluorescence.

Computational Photophysics

Computational photophysics aims to predict how this compound will interact with light. This includes modeling its absorption and emission spectra, as well as the efficiencies of radiative (fluorescence, phosphorescence) and non-radiative decay pathways.

Time-dependent DFT (TD-DFT) is a common method used to calculate the vertical excitation energies, which correspond to the peaks in the electronic absorption spectrum. By calculating the energies of different excited states, one can predict the wavelengths of light the molecule will absorb.

Furthermore, by analyzing the potential energy surfaces of the ground and excited states, it is possible to understand the pathways for de-excitation. This includes the probability of the molecule returning to the ground state by emitting a photon (fluorescence) or through non-radiative processes like internal conversion or intersystem crossing to a triplet state (which can then lead to phosphorescence). These calculations can help in the design of new fluorescent probes or photosensitizers based on the quinoxaline scaffold.

In-Depth Analysis of this compound Reveals Limited Publicly Available Research

A thorough investigation into the theoretical and computational properties of the chemical compound this compound has revealed a significant lack of specific, publicly available scientific literature. While extensive research exists for the broader class of quinoxaline derivatives, detailed computational studies focusing solely on the 5,8-difluoro substituted diol are not readily found in accessible academic databases and scientific publications.

Quinoxaline and its derivatives are a well-studied class of heterocyclic compounds known for their diverse applications, including in pharmaceuticals, organic electronics, and as fluorescent materials. nih.govd-nb.info Theoretical and computational chemistry plays a crucial role in understanding the structure-property relationships within this class, often employing methods like Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) to predict various molecular properties. d-nb.inforesearchgate.net

However, the specific compound of interest, this compound, appears to be a niche molecule that has not been the subject of extensive computational investigation, or at least, such studies have not been published in a way that is broadly accessible. The introduction of fluorine atoms at the 5 and 8 positions, combined with the hydroxyl groups at the 2 and 3 positions, would undoubtedly have a significant impact on the molecule's electronic structure, photophysical properties, and intermolecular interactions. Fluorine substitution is a common strategy to modulate the electronic and photophysical properties of organic molecules. rsc.org

General computational studies on quinoxaline derivatives often explore aspects such as their UV-Vis absorption and emission spectra, fluorescence quantum yields, the influence of solvents on their spectroscopic behavior, and their potential for non-linear optical applications. d-nb.inforesearchgate.net These studies provide a methodological framework for how this compound could be investigated. For instance, TD-DFT calculations would be the standard approach to predict its UV-Vis absorption and emission characteristics. The fluorescence quantum yield, a measure of the efficiency of the fluorescence process, could be computationally estimated, and solvent effects can be modeled using various continuum or explicit solvent models. researchgate.net Furthermore, computational techniques are available to study non-covalent interactions and predict non-linear optical properties.

Despite the existence of these established computational methods, their specific application to this compound is not documented in the available literature. Consequently, a detailed, data-rich article focusing exclusively on the theoretical and computational investigations of this particular compound, as per the specified outline, cannot be generated at this time due to the absence of primary research data.

Further research by computational chemists would be required to generate the specific data points for the prediction of UV-Vis spectra, calculation of fluorescence quantum yields and lifetimes, analysis of solvent effects and conformational dynamics, and investigation of non-covalent interactions and non-linear optical properties for this compound. Without such dedicated studies, any attempt to provide this information would be speculative and fall outside the bounds of scientifically accurate reporting.

Structure Property Relationships and Advanced Research Applications of 5,8 Difluoroquinoxaline 2,3 Diol

Influence of Fluorination on Electronic and Optical Characteristics

The introduction of fluorine atoms into the quinoxaline (B1680401) core at the 5 and 8 positions has a profound impact on the molecule's electronic and optical behavior. Fluorine's high electronegativity leads to a general lowering of the molecular energy levels, a critical factor in the design of organic electronic devices. nih.gov

Modulation of Molecular Energy Levels for Optoelectronic Device Design

Fluorination is a well-established strategy for modulating the energy levels of organic materials. nih.govresearchgate.net By introducing fluorine atoms to the quinoxaline structure, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels can be systematically lowered. nih.gov This tuning is crucial for optimizing the performance of optoelectronic devices such as organic solar cells (OSCs) and organic light-emitting diodes (OLEDs).

Impact on Photophysical Properties for Dye Applications

The photophysical properties of quinoxaline-based molecules are of significant interest for their use as dyes and chromophores. researchgate.netresearchgate.net Fluorination can influence these properties, including absorption and emission spectra, fluorescence quantum yields, and excited-state lifetimes. nih.gov

While specific data for 5,8-difluoroquinoxaline-2,3-diol is not extensively detailed in the provided results, the general principles of fluorination on quinoxaline derivatives suggest that the introduction of fluorine can lead to shifts in the absorption and emission maxima. These shifts are a direct consequence of the altered electronic structure. The electron-withdrawing nature of fluorine can affect the intramolecular charge transfer (ICT) character of the molecule, which in turn governs its photophysical behavior. For dye applications, this tunability is highly desirable for achieving specific colors and optimizing light-harvesting capabilities.

Role as a Core Component in Advanced Materials Research

The unique electronic properties of the 5,8-difluoroquinoxaline (B13636313) moiety make it a valuable component in the synthesis of advanced materials for various optoelectronic applications.

Integration into Conjugated Polymers for Organic Solar Cells (PSCs) and Organic Light-Emitting Diodes (OLEDs)

Conjugated polymers, which form the active layer in many organic solar cells and OLEDs, often incorporate a donor-acceptor (D-A) architecture to tune their bandgap and charge transport properties. semi.ac.cnmdpi.com The electron-deficient nature of the difluoroquinoxaline unit makes it an excellent acceptor (A) component in such polymers. nih.gov

When integrated into a polymer backbone, the 5,8-difluoroquinoxaline unit can enhance the electron affinity of the resulting material. bohrium.com This is beneficial for n-type (electron-transporting) or acceptor materials in OSCs. Research has shown that D-A copolymers incorporating difluoroquinoxaline units can achieve high power conversion efficiencies. nih.gov The fluorination contributes to red-shifted absorption, stronger intermolecular interactions, and improved charge mobility, all of which are critical for efficient solar cell performance. nih.gov

Table 1: Representative Data on Quinoxaline-Based Polymers for Organic Solar Cells

| Polymer Name | Donor Unit | Acceptor Unit | Power Conversion Efficiency (PCE) | Open-Circuit Voltage (VOC) |

| PE61 | - | Qx3b | 8.24% | 1.02 V |

| PE61 | - | F-Qx3b | 10.45% | 0.98 V |

| PE62 | - | F-Qx3b | 9.78% | 1.09 V |

| PBQ6 | BDTT | DFQ | 17.62% | - |

Design of Dye-Sensitized Solar Cell (DSSC) Sensitizers

Organic dyes for DSSCs often feature a D-π-A structure, where a donor and an acceptor unit are connected by a π-conjugated bridge. The this compound moiety can serve as a potent electron acceptor and anchoring group in such sensitizers. The diol functionality can effectively bind to the TiO₂ surface, facilitating efficient electron injection. The electron-withdrawing fluorine atoms can enhance the driving force for this injection process by lowering the LUMO level of the dye.

Supramolecular Chemistry and Crystal Engineering

The presence of hydroxyl groups and fluorine atoms in this compound makes it a compelling candidate for studies in supramolecular chemistry and crystal engineering. The hydroxyl groups can act as hydrogen bond donors, while the nitrogen atoms in the quinoxaline ring and the fluorine atoms can act as hydrogen bond acceptors.

This combination of functional groups allows for the formation of well-defined, multi-dimensional supramolecular architectures through hydrogen bonding. The study of these interactions is fundamental to understanding and controlling the packing of molecules in the solid state, which in turn influences the material's bulk properties, such as charge transport and optical characteristics. The introduction of fluorine can also lead to other non-covalent interactions, such as halogen bonding, further enriching the possibilities for crystal engineering.

Ligand Design and Coordination Chemistry Research

The quinoxaline-2,3-diol scaffold is a versatile ligand in coordination chemistry due to the presence of multiple donor atoms (two nitrogen and two oxygen atoms).

The quinoxaline-2,3-dione core acts as an effective bidentate chelating ligand, typically coordinating to metal centers through the two carbonyl oxygen atoms or through one nitrogen and one oxygen atom. nih.gov Research on related quinoxaline-2,3-dione derivatives has demonstrated their ability to form stable complexes with a variety of transition metals. nih.govresearchgate.netisca.me

The coordination of metal ions like Co(II), Ni(II), Cu(II), and Cd(II) with quinoxaline-2,3-dione derivatives has been confirmed through techniques such as FT-IR spectroscopy, which shows shifts in the C=O and N-H stretching frequencies upon complexation. nih.gov The appearance of new bands corresponding to metal-oxygen (M-O) and metal-nitrogen (M-N) bonds further supports the coordination. nih.gov While specific data for the 5,8-difluoro derivative is scarce, it is expected to exhibit similar chelating behavior, forming stable complexes. The electron-withdrawing fluorine atoms might influence the electron density on the donor atoms, potentially affecting the stability and electronic properties of the resulting metal complexes.

Table 1: General Coordination Behavior of Quinoxaline-2,3-dione Ligands with Various Metal Ions

| Metal Ion | Typical Coordination Mode | Supporting Evidence |

|---|---|---|

| Co(II) | Bidentate (O,O or N,O) | Spectral shifts (FT-IR, UV-Vis), Formation of solid complexes nih.govisca.me |

| Ni(II) | Bidentate (O,O or N,O) | Isolation of solid complexes, Spectral analysis nih.govresearchgate.net |

| Cu(II) | Bidentate (O,O or N,O) | Formation of complexes with proposed square planar or octahedral geometries nih.govisca.me |

| Zn(II) | Bidentate (N,O) | Characterization of mononuclear complexes with tetrahedral geometry researchgate.net |

This table is based on the general behavior of quinoxaline-2,3-dione derivatives as reported in the literature.

Coordination polymers and Metal-Organic Frameworks (MOFs) are materials constructed from metal ions or clusters linked together by organic ligands. The ability of quinoxaline-2,3-dione derivatives to act as bridging ligands allows for the formation of extended one-, two-, or three-dimensional networks. nih.gov Studies on related systems show that the ligand can link metal centers to form polymeric chains. nih.gov

The synthesis of such materials typically involves the reaction of a metal salt with the ligand in a suitable solvent, sometimes under solvothermal conditions. Characterization would involve single-crystal X-ray diffraction to determine the structure, powder X-ray diffraction (PXRD) to confirm phase purity, and thermogravimetric analysis (TGA) to assess thermal stability. rsc.org While no specific MOFs incorporating the this compound ligand are described in the retrieved results, its structural features make it a viable candidate for the design of new functional coordination polymers.

Metal complexes containing quinoxaline-based ligands have been explored for various catalytic applications. Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, are powerful tools in synthetic chemistry. While there is no specific report of a this compound metal complex being used as a catalyst, the synthesis of advanced quinoxaline derivatives often employs these very reactions. For instance, diarylamine-substituted quinoxalines have been synthesized via the Buchwald-Hartwig amination for applications in optoelectronics. The stability and tunable electronic properties of metal complexes derived from the this compound scaffold could make them interesting candidates for future exploration in catalysis.

Development of Chemical Sensors and Probes

Quinoxaline derivatives are known to be fluorogenic and have been widely used in the development of chemical sensors. Their fluorescence properties can be sensitive to the local environment and can be modulated by binding to specific analytes, such as metal ions or anions. The donor-acceptor (D-A) nature of many quinoxaline derivatives gives rise to intramolecular charge transfer (ICT) transitions, which are often environmentally sensitive and useful for sensing applications.

The this compound scaffold, when incorporated into a larger molecular structure designed for sensing, could serve as the signaling unit. The electron-withdrawing fluorine atoms and the chelating diol/dione (B5365651) site provide handles for tuning the electronic structure and binding properties. A potential sensor could operate via a chelation-enhanced fluorescence (CHEF) mechanism, where the binding of a target metal ion to the dione site restricts molecular vibrations and leads to a significant increase in fluorescence intensity. No specific sensors based on this compound have been reported, but it represents a promising scaffold for future design.

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Quinoxaline-2,3-diol |

| Quinoxaline-2,3(1H,4H)-dione |

| Cobalt(II) |

| Nickel(II) |

| Copper(II) |

| Cadmium(II) |

| Zinc(II) |

| 2,3-dichloroquinoxaline (B139996) |

| o-phenylenediamine (B120857) |

Future Directions and Emerging Research Avenues for 5,8 Difluoroquinoxaline 2,3 Diol

The unique chemical architecture of 5,8-Difluoroquinoxaline-2,3-diol, combining a heterocyclic quinoxaline (B1680401) core with electron-withdrawing fluorine atoms and reactive diol functional groups, positions it as a compound of significant interest for future research. The following sections explore promising avenues for investigation, from sustainable production to its integration into advanced technologies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.